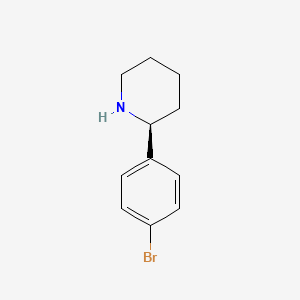

(S)-2-(4-Bromophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZGFYJGORZRD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 4 Bromophenyl Piperidine and Analogous Stereodefined Bromophenylpiperidines

Enantioselective Synthesis Strategies for Chiral Piperidines

Achieving high enantioselectivity in the synthesis of chiral piperidines like (S)-2-(4-Bromophenyl)piperidine is a primary goal. Various strategies have been developed that leverage enzymes, chiral catalysts, and auxiliaries to control the stereochemical outcome.

Chemo-Enzymatic Dearomatization Approaches for Stereo-Enriched Piperidine (B6355638) Systems

A powerful strategy for creating stereo-defined piperidines involves the chemo-enzymatic dearomatization of activated pyridine (B92270) rings. nih.govacs.orgwhiterose.ac.ukresearcher.life This approach combines the efficiency of chemical synthesis with the high stereoselectivity of biocatalysis. nih.govacs.org A key transformation in this field is the use of an amine oxidase/ene-imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.govacs.orgwhiterose.ac.uk

This chemo-enzymatic method is notable for its versatility and efficiency, providing access to a wide array of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org

Table 1: Chemo-Enzymatic Synthesis of (S)-N-allyl-3-(4-bromophenyl)piperidine Data sourced from J. Am. Chem. Soc. 2022, 144, 46, 21159–21166. nih.gov

| Starting Material | Key Enzymes | Product | Overall Yield | Enantiomeric Excess (ee) |

|---|

Asymmetric Hydrogenation of Pyridinium (B92312) Salts for α-(Hetero)aryl Piperidines

The asymmetric hydrogenation of readily available pyridinium salts represents a highly atom-economical and efficient route to chiral piperidines. dicp.ac.cndicp.ac.cn This method typically employs transition metal catalysts, such as iridium or rhodium, coordinated to chiral ligands. dicp.ac.cndicp.ac.cnresearchgate.net The catalyst facilitates the stereoselective addition of hydrogen to the C=N bond of an intermediate iminium ion or directly to the pyridinium ring, establishing the desired stereocenter.

An iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been reported for the synthesis of various α-aryl and α-heteroaryl piperidines, achieving high enantioselectivity (up to 99.3:0.7 er). dicp.ac.cn While this specific study did not report on the 4-bromophenyl substrate, the broad substrate scope, which includes various phenyl, naphthyl, and phenanthrenyl substituents, suggests its applicability. dicp.ac.cn The MeO-BoQPhos ligand was identified as highly effective for this transformation. dicp.ac.cn

A related and powerful method is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnliverpool.ac.ukbohrium.comresearchgate.net This approach uses a chiral primary amine, which, in the presence of a rhodium catalyst and a hydrogen source like formic acid, replaces the nitrogen atom of the pyridine ring while inducing chirality. dicp.ac.cnliverpool.ac.ukbohrium.com This method demonstrates excellent diastereo- and enantio-selectivities and tolerates a wide range of functional groups. dicp.ac.cnbohrium.com

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Representative α-Arylpyridinium Salts Data sourced from Org. Lett. 2018, 20, 5, 1371–1375. dicp.ac.cn

| Substrate (N-benzyl-2-arylpyridinium) | Product (N-benzyl-2-arylpiperidine) | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| 2-Phenyl | 2-Phenylpiperidine | 91% | 92.7:7.3 |

| 2-(2,4-Dimethylphenyl) | 2-(2,4-Dimethylphenyl)piperidine | 88% | 97.7:2.3 |

| 2-(Naphthyl) | 2-(Naphthyl)piperidine | - | 94.2:5.8 |

Chiral Auxiliary-Mediated Methodologies for Stereoselective Piperidine Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comnumberanalytics.comethz.ch After the desired stereocenter has been created, the auxiliary is removed, yielding the enantioenriched product. ethz.ch This substrate-controlled approach is a classic and reliable strategy for asymmetric synthesis. ethz.ch

In the context of 2-arylpiperidines, a chiral auxiliary can be incorporated into the synthetic route to control the formation of the C2 stereocenter. For example, the synthesis of the piperidine alkaloid (−)-anabasine, a 2-(pyridin-3-yl)piperidine, was achieved using (R)-phenylglycinol as a chiral auxiliary. rsc.org In this strategy, an achiral aryl-δ-oxoacid undergoes cyclodehydration with the chiral auxiliary to form a bicyclic lactam with high stereoselectivity. rsc.org Subsequent chemical modifications, including reduction and removal of the auxiliary, lead to the desired enantiopure 2-arylpiperidine. rsc.org This general methodology can be adapted for the synthesis of (S)-2-(4-Bromophenyl)piperidine by using the appropriate 5-(4-bromophenyl)-5-oxopentanoic acid as the starting material.

Organocatalytic and Metal-Catalyzed Asymmetric Cyclization Reactions

Asymmetric cyclization reactions, facilitated by either organocatalysts or transition metal complexes, provide another direct route to chiral piperidine frameworks. nih.govacs.orgresearchgate.net These reactions often proceed through cascade or domino sequences, where multiple bonds and stereocenters are formed in a single pot. acs.org

Organocatalytic approaches frequently utilize chiral amines, such as prolinol derivatives, to activate substrates and guide the stereochemical outcome of cyclization. nih.govacs.orgacs.org For instance, polysubstituted piperidines can be synthesized with excellent enantioselectivity through a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol. acs.org While a direct application to (S)-2-(4-Bromophenyl)piperidine is not explicitly detailed, these methods demonstrate the potential to construct the piperidine ring enantioselectively from acyclic precursors. nih.govacs.org

Transition metal catalysis offers complementary strategies. Palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids has been shown to produce 2-arylpiperidines. acs.org Furthermore, rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes provides access to complex triarylmethanes and showcases the power of metal-carbenes in creating C-C bonds with high enantioselectivity, a principle that can be extended to heterocycle synthesis. nih.govnih.gov

Diastereoselective Synthesis Strategies for Substituted Piperidines

When synthesizing piperidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity).

Diastereoselective Reduction of Iminium Salts within Piperidine Scaffolds

The diastereoselective reduction of a cyclic iminium ion is a common and effective method for installing a substituent at the α-position of a piperidine ring with a defined stereochemistry relative to other substituents on the ring. The pre-existing stereocenters on the piperidine precursor direct the approach of the reducing agent to one face of the iminium ion, leading to a diastereomerically enriched product.

This strategy is particularly relevant for the synthesis of more complex, substituted bromophenylpiperidines. For example, in the synthesis of 2,4,6-trisubstituted piperidines, an N-sulfinyl iminium ion can be generated within a six-membered ring precursor. usm.edu The substrate adopts a chair conformation that favors the stereoselective interception of the iminium carbon by a nucleophile, or alternatively, the diastereoselective delivery of a hydride, to afford the trisubstituted piperidine. usm.edu The stereochemical outcome is dictated by the steric and electronic environment established by the existing substituents and the chiral auxiliary. usm.edu

Intramolecular Mannich Reactions for the Construction of Substituted Piperidine Frameworks

The intramolecular Mannich reaction represents a powerful tool for the stereocontrolled synthesis of polysubstituted piperidines. nih.govru.nl This methodology involves the cyclization of a substrate containing both an amine and a nucleophilic carbon, often in the form of a β-keto ester, with an aldehyde or ketone. nih.gov

A notable application of this reaction is in the asymmetric synthesis of dendrobate alkaloids. For instance, the synthesis of (+)-241D and its C-4 epimer utilizes an intramolecular Mannich reaction of a δ-amino β-keto ester with an aldehyde. nih.gov This approach allows for the concise construction of the piperidine ring with a high degree of stereocontrol. nih.govru.nl The stereochemical outcome is often directed by a chiral auxiliary, which is later removed, or by employing a chiral catalyst. ru.nl The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular nucleophilic attack to form the six-membered ring. mdpi.com

Researchers have demonstrated that the choice of reactants and conditions can significantly influence the diastereoselectivity of the cyclization. For example, the reaction of a sulfinyl imine with the sodium enolate of methyl acetate (B1210297) can yield a δ-amino β-keto ester as a single diastereoisomer. ru.nl Subsequent removal of the sulfinyl auxiliary and treatment with an aldehyde triggers the intramolecular Mannich cyclization to afford a highly substituted piperidinone with excellent stereocontrol. ru.nl

Strategic Bromination Reactions in Piperidine Functionalization

The introduction of a bromine atom onto the phenyl ring of a piperidine derivative can be achieved through various strategic bromination reactions. This functionalization is crucial for creating analogs with altered electronic properties and for providing a handle for further synthetic transformations.

Direct Phenyl Ring Bromination on Piperidine Derivatives

Direct bromination of the phenyl ring on a pre-existing phenylpiperidine scaffold is a common strategy. google.com The regioselectivity of this electrophilic aromatic substitution is governed by the electronic nature of the substituents on the phenyl ring and the reaction conditions employed. For instance, the para-bromination of phenol (B47542) and its derivatives can be achieved with high selectivity using bromine or bromine chloride in the presence of a liquid ester as the solvent. google.com This method offers a more selective alternative to traditional bromination in aqueous or chlorinated solvents, which often leads to a mixture of products. google.com

In the context of preparing (S)-2-(4-Bromophenyl)piperidine, a direct bromination approach would involve the treatment of (S)-2-phenylpiperidine with a suitable brominating agent. The conditions would need to be carefully optimized to favor para-substitution and avoid over-bromination or side reactions.

Bromine Incorporation via Halogenated Precursors in Piperidine Synthesis

An alternative and often more controlled approach involves the use of brominated precursors in the synthesis of the piperidine ring itself. This strategy ensures the bromine atom is positioned correctly from the outset. For example, a 4-bromophenyl-containing starting material can be utilized in a cyclization reaction to form the desired bromophenylpiperidine.

One such method involves the reaction of a β-amino organozinc reagent with a bifunctional electrophile like 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization to yield a 5-methylene piperidine. whiterose.ac.uk If the initial amino acid used to generate the organozinc reagent contains a 4-bromophenyl group, this method would directly lead to a brominated piperidine derivative.

Another example is the synthesis of 4-(4'-Bromophenyl)piperidine from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) via hydrogenation. chemicalbook.com This precursor, in turn, can be synthesized from starting materials already containing the 4-bromophenyl moiety. The use of halogenated precursors provides a robust and predictable way to incorporate bromine into the final piperidine structure.

Multicomponent and Cascade Reactions in Piperidine Ring Construction

Multicomponent reactions (MCRs) and cascade (or tandem) reactions offer highly efficient and atom-economical pathways to complex molecular architectures, including substituted piperidines. taylorfrancis.comresearchgate.net These reactions combine multiple bond-forming events in a single pot, often leading to significant increases in molecular complexity in a single synthetic operation. rsc.orgnih.gov

Nucleophilic Addition and Cyclization Sequences for Piperidine Ring Formation

The formation of the piperidine ring can be achieved through sequences involving nucleophilic addition followed by cyclization. researchgate.net Aza-Prins cyclization, for example, involves the reaction of a homoallylic amine with an aldehyde, promoted by an acid, to generate a 4-halopiperidine. researchgate.net This reaction proceeds through the formation of an iminium ion, which is then attacked intramolecularly by the alkene.

Another powerful approach is the use of multicomponent reactions that bring together three or more starting materials to construct the piperidine core. taylorfrancis.com For instance, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield highly functionalized piperidine derivatives. taylorfrancis.com By selecting a 4-bromobenzaldehyde (B125591) as one of the components, this method can be adapted to synthesize bromophenylpiperidines.

Tandem Transformations for Stereocomplex Piperidine Systems

Tandem or cascade reactions are sequential transformations that occur in a single reaction vessel, often triggered by a single catalytic event. researchgate.netmdpi.com These processes are particularly valuable for the construction of stereochemically complex piperidine systems.

One example involves a tandem Meyer-Schuster rearrangement of a propargylic alcohol, followed by an in-situ olefin cross-metathesis and an intramolecular aza-Michael addition to furnish pyrrolidine (B122466) and piperidine derivatives. researchgate.net The stereochemical outcome of such tandem reactions can be influenced by the nature of the protecting groups on the amine. researchgate.net

Radical cyclizations also provide a route to piperidine rings through tandem transformations. mdpi.com For example, the intramolecular radical cyclization of 1,6-enynes can lead to polysubstituted alkylidene piperidines. nih.gov These reactions often proceed through a complex cascade of events, including multiple cyclizations and rearrangements. nih.gov

Radical and Catalytic C–H Functionalization Approaches to Piperidines

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. For the construction of piperidine rings, radical and catalytic C–H functionalization methods have emerged as innovative approaches that streamline synthetic routes to these valuable N-heterocycles. acs.orgacs.org These methods often bypass the need for pre-functionalized starting materials, offering more direct access to complex piperidine structures. researchgate.net Such strategies are particularly significant as piperidines are among the most frequent nitrogen-containing heterocyclic motifs found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). acs.orgscispace.com

Iodine-Catalyzed Csp3–H Amination for Selective Piperidine Synthesis

A significant challenge in intramolecular C–H amination for heterocycle synthesis has been controlling ring size. acs.org Traditional methods, like the Hofmann–Löffler–Freytag (HLF) reaction, typically favor the formation of five-membered pyrrolidine rings due to the kinetic preference for 1,5-hydrogen atom transfer (HAT). acs.orgresearchgate.net The synthesis of six-membered piperidine rings via the corresponding 1,6-HAT is kinetically less favorable and has historically remained a more elusive goal. acs.orgacs.org

Recent advancements have described a novel pathway for the selective synthesis of piperidines through an iodine-catalyzed intramolecular Csp³–H amination process. acs.orgresearchgate.net This methodology successfully alters the conventional reaction pathway to favor piperidine formation over pyrrolidine formation. scispace.com The reaction is initiated by visible light and employs a homogeneous iodine catalyst, which is generated from molecular iodine and a terminal oxidant. acs.orgresearchgate.net

The process operates through two interconnected catalytic cycles: a radical C–H functionalization and an iodine-catalyzed carbon-nitrogen (C–N) bond formation. acs.orgscispace.com Researchers have demonstrated that the combination of catalytic amounts of molecular iodine (I₂) with an oxidant like N-bromo succinimide (B58015) (NBS) under visible light irradiation provides a selective transformation to the desired piperidine product. acs.orgscispace.com This approach effectively overrides the typical Hofmann-Löffler reactivity, showing high selectivity for piperidine synthesis without significant detection of the corresponding pyrrolidine. acs.org The use of less reactive bromine-based reagents in combination with catalytic iodine helps generate a low concentration of radical intermediates, minimizing side reactions. acs.orgscispace.com

Optimization studies have shown that using 5 mol% of molecular iodine and 2 equivalents of NBS in a solvent like fluorobenzene, irradiated by a blue LED, provides high yields for the desired piperidine. acs.org The reaction conditions are mild and have been successfully applied to a range of substrates, including various sulfonamides and derivatives with different substituents, demonstrating the versatility of this protocol. acs.org For instance, the synthesis of 2-aryl-substituted piperidines proceeds efficiently, highlighting its utility for creating structures analogous to (S)-2-(4-Bromophenyl)piperidine. acs.orgresearchgate.net The reaction has been scaled up to the gram scale and extended to include the synthesis of the unsubstituted 2-phenyl piperidine. acs.org

| Entry | Oxidant (equiv.) | I₂ (mol %) | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|---|

| 1 | NBS (1.2) | 5 | PhF | Blue LED | 65 |

| 2 | NBS (1.6) | 5 | PhF | Blue LED | 75 |

| 3 | NBS (2.0) | 5 | PhF | Blue LED | 80 |

| 4 | NBS (2.0) | 10 | PhF | Blue LED | 81 |

| 5 | NBS (2.0) | 20 | PhF | White LED | 70 |

| 6 | NBS (2.0) | 5 | PhF | None (Dark) | Trace |

| 7 | NBS (2.0) | 5 | CH₂Cl₂ | Blue LED | 68 |

| 8 | NBS (2.0) | 5 | MeCN | Blue LED | 45 |

Stereochemical Elucidation and Control in S 2 4 Bromophenyl Piperidine Chemistry

Enantiomeric Purity Assessment Methodologies

The determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in the characterization of a chiral compound like (S)-2-(4-Bromophenyl)piperidine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for determining the enantiomeric excess of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

For a compound such as 2-(4-Bromophenyl)piperidine, a typical approach would involve screening a variety of commercially available chiral columns under different mobile phase conditions to achieve baseline separation of the (S) and (R) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice due to their broad applicability.

Hypothetical Chiral HPLC Separation Data for 2-(4-Bromophenyl)piperidine:

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

This data is illustrative and not based on published experimental results for (S)-2-(4-Bromophenyl)piperidine.

The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the chromatogram.

Diastereomeric Ratio Analysis in Complex Piperidine (B6355638) Intermediates

The synthesis of enantiomerically pure (S)-2-(4-Bromophenyl)piperidine often proceeds through intermediates that may contain multiple stereocenters. The analysis of the diastereomeric ratio (d.r.) of these intermediates is crucial for optimizing the stereoselectivity of the synthetic route.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for determining diastereomeric ratios. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts for certain protons. By integrating the signals corresponding to each diastereomer, their relative abundance can be accurately determined. In cases where NMR signals overlap, HPLC or Gas Chromatography (GC) on an achiral column can often be employed to separate and quantify the diastereomers.

Stereochemical Outcome in Catalytic and Reagent-Controlled Synthetic Pathways

The stereochemical outcome of a synthetic route to (S)-2-(4-Bromophenyl)piperidine is dictated by the choice of catalysts and reagents. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

Catalytic Asymmetric Hydrogenation: One common strategy for synthesizing enantiomerically enriched 2-arylpiperidines involves the asymmetric hydrogenation of a corresponding 2-aryl-tetrahydropyridine or pyridine (B92270) precursor. This is typically achieved using a chiral transition metal catalyst, such as those based on rhodium or iridium, with a chiral phosphine (B1218219) ligand. The choice of ligand is critical in determining the enantioselectivity of the reaction.

Reagent-Controlled Synthesis: Alternatively, the stereochemistry at the C2 position can be controlled by using a chiral auxiliary. This involves covalently attaching a chiral molecule to the synthetic precursor, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed in a later step to yield the desired enantiomerically enriched product.

While specific research on the stereoselective synthesis of (S)-2-(4-Bromophenyl)piperidine is not currently available, the principles of catalytic asymmetric synthesis and reagent-controlled methods provide a clear framework for how its enantioselective production could be achieved and optimized. Future research in this area would be invaluable for unlocking the full potential of this specific chiral piperidine derivative in various scientific and pharmaceutical applications.

Chemical Reactivity and Derivatization Pathways of S 2 4 Bromophenyl Piperidine

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in (S)-2-(4-bromophenyl)piperidine is a primary site for chemical modification, readily undergoing protection, deprotection, alkylation, and acylation reactions. These transformations are fundamental for the synthesis of a diverse array of derivatives.

N-Protection and N-Deprotection Strategies

Protecting the piperidine nitrogen is a common strategy to prevent its reaction in subsequent synthetic steps. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Commonly used nitrogen protecting groups for piperidines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. fishersci.co.uktotal-synthesis.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk Deprotection of the N-Boc group is generally achieved under acidic conditions, using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk Milder methods, for instance using oxalyl chloride in methanol, have also been reported for the deprotection of N-Boc groups on various substrates. rsc.orgnih.gov

The Cbz group is another widely used protecting group, installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while it can be readily removed by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas. total-synthesis.comorganic-chemistry.org This orthogonality with the Boc group allows for selective deprotection strategies in complex syntheses.

Table 1: Common N-Protection and N-Deprotection Strategies for Piperidines

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | Acidic conditions (e.g., TFA, HCl) | Stable to base and hydrogenolysis; labile to acid. |

| Cbz | Benzyl chloroformate (Cbz-Cl), Base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base; labile to reduction. |

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of (S)-2-(4-bromophenyl)piperidine can be readily alkylated or acylated to introduce a wide variety of substituents.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net The reaction can also be carried out using a syringe pump to slowly add the alkyl halide to a solution of the piperidine to control the reaction rate. researchgate.net More advanced methods, such as a metallaphotoredox approach using a copper catalyst and visible light, have been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides. princeton.edu Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. google.com

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. These reactions are generally high-yielding and provide stable amide derivatives. For instance, reaction with p-bromobenzoyl chloride in the presence of triethylamine (B128534) and a catalytic amount of DMAP can yield the corresponding N-acylated product. nih.gov

Transformations Involving the Bromophenyl Moiety

The 4-bromophenyl group of the molecule is a key handle for introducing structural diversity through various cross-coupling reactions and functional group interconversions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) on Bromophenylpiperidines

The bromine atom on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nobelprize.orgyoutube.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov

A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. mdpi.comacs.org The selection of the base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., toluene, dioxane, acetonitrile) can significantly influence the reaction outcome. mdpi.comclockss.org For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com These conditions are generally applicable to the coupling of (S)-2-(4-bromophenyl)piperidine with a range of boronic acids to generate biaryl structures.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | aq. IPA | Reflux |

| Pd₂(dba)₃ | Phosphite or Phosphine (B1218219) Oxide | KF | Dioxane | - |

Functional Group Interconversions on the Aromatic Ring

The bromine atom can be converted into a variety of other functional groups, further expanding the synthetic possibilities. A notable example is the conversion of the aryl bromide to a nitrile (cyano group). This transformation can be achieved using a palladium catalyst in the presence of a cyanide source, such as K₄[Fe(CN)₆] or Na₄[Fe(CN)₆], and a base in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). google.com This cyanation reaction provides a route to carboxylic acids, amides, or amines via further hydrolysis or reduction of the nitrile group.

Reactivity of the Piperidine Ring System

Beyond modifications at the nitrogen atom, the piperidine ring itself can undergo specific chemical transformations. The presence of the 2-aryl substituent can influence the reactivity of the ring.

Studies on the oxidation of N-acyl piperidines have shown that the ring can be oxidized to the corresponding piperidin-2-one (a lactam). researchgate.net This reaction can be carried out using reagents like iron(II)-hydrogen peroxide. researchgate.net Furthermore, kinetic resolution of 2-arylpiperidines can be achieved through deprotonation at the C2 position using a chiral base system, such as n-BuLi and (-)-sparteine, followed by reaction with an electrophile. nih.govacs.org This allows for the synthesis of enantioenriched 2,2-disubstituted piperidines. nih.govacs.org The piperidine ring can also be subject to ring-opening reactions under specific conditions, although this is less common for simple 2-arylpiperidines compared to more strained systems like aziridines. nih.govnih.gov The stability and reactivity of the piperidine ring are influenced by the steric and electronic properties of its substituents. researchgate.net

Ring Expansion and Contraction Methodologies

While specific examples detailing the ring expansion and contraction of (S)-2-(4-Bromophenyl)piperidine are not extensively documented, general methodologies applied to analogous piperidine structures can be considered. These strategies aim to alter the size of the heterocyclic ring to explore different conformational spaces, which can be crucial for modulating biological activity.

Systematic chemical approaches have been used to modify piperidine rings with one- or two-carbon bridges, effectively creating larger, more conformationally constrained systems. nih.gov This type of ring expansion or elaboration can lead to the formation of bicyclic structures. For instance, piperidine scaffolds can be converted into bridged systems such as 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov This strategy imposes steric constraints that can be beneficial for receptor binding affinity. nih.gov

Conversely, ring contraction methodologies could conceptually lead to the formation of 5-membered heteroalkyl rings, such as pyrrolidine (B122466) derivatives. nih.gov These transformations fundamentally alter the geometry and flexibility of the original piperidine scaffold.

Table 1: Methodologies for Piperidine Ring Size Modification

| Methodology | Resulting Structure Type | Description | Reference |

|---|---|---|---|

| Bridging with Methylene (B1212753) Groups | Bicyclic Piperidines (e.g., 2-Azanorbornanes, Nortropanes) | Introduction of one- or two-carbon bridges across the piperidine ring to create fused or bridged bicyclic systems, leading to increased rigidity. | nih.gov |

Modification of Ring Carbon Atoms (excluding the 2-position of the core compound)

Modification of the carbon atoms at the C3, C4, C5, and C6 positions of the piperidine ring is a key strategy for creating structural diversity. These modifications can introduce new functional groups, alter the molecule's polarity, and create new chiral centers.

Various synthetic methods allow for the introduction of substituents onto the piperidine backbone. For example, piperidine-3-carboxylic acid analogs have been synthesized, demonstrating functionalization at the C3 position. ajchem-a.com The introduction of polar functional groups, such as hydroxyl or hydroxymethyl groups, onto the piperidine ring has also been explored to enhance interactions with biological targets. nih.gov Furthermore, the synthesis of molecules like 3-(4-Bromophenyl)piperidine-2,6-dione illustrates extensive modification at the C3 and C6 positions, converting the adjacent methylene groups into carbonyls. bldpharm.com Large-scale synthesis of 2,6-trans-piperidines highlights methods for controlling stereochemistry at positions other than the C2 carbon. nih.gov

Table 2: Examples of Ring Carbon Modification in Piperidine Analogs

| Position(s) | Modification Type | Example Derivative Class | Significance | Reference |

|---|---|---|---|---|

| C3 | Carboxylation | Piperidine-3-carboxylic acids | Introduces an acidic functional group for further derivatization or interaction with biological targets. | ajchem-a.com |

| C3, C6 | Carbonyl Introduction | Piperidine-2,6-diones | Creates ketone functionalities, altering the electronic properties and hydrogen bonding capacity of the ring. | bldpharm.com |

| C4 | Hydroxylation | 4-Hydroxypiperidines | Adds a polar hydroxyl group, potentially increasing water solubility and providing a site for further reactions. | nih.gov |

Derivatization for Enhanced Analytical and Synthetic Utility

The functional groups of (S)-2-(4-Bromophenyl)piperidine make it a useful substrate for derivatization, both to enhance its detection in analytical settings and to serve as a building block in complex synthetic pathways.

For analytical purposes, derivatization can significantly improve detection sensitivity. A notable application involves using a related compound, N-(4-aminophenyl)piperidine, as a derivatization tag for the analysis of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This technique attaches the piperidine-containing tag to the target analytes, leveraging the tag's high proton affinity to dramatically improve ionization efficiency and achieve lower detection limits, with improvements ranging from 25- to 2100-fold. nih.gov This approach is particularly valuable for compounds that are difficult to measure in their native form. nih.gov

From a synthetic standpoint, the 4-bromophenyl moiety is a key functional handle for elaboration. The bromine atom makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, respectively. For example, 2-(4-bromophenyl)quinoline (B1270115) derivatives serve as precursors for creating more complex molecules, such as quinoline-oxadiazole hybrids, by leveraging the reactivity of the bromo-substituent. nih.govresearchgate.net This synthetic utility positions (S)-2-(4-Bromophenyl)piperidine as a valuable starting material for constructing elaborate molecules with potential pharmacological applications. nih.govacs.org

Table 3: Derivatization Strategies and Applications

| Strategy | Reagent/Reaction Type | Utility | Description | Reference |

|---|---|---|---|---|

| Analytical Tagging | N-(4-aminophenyl)piperidine | Enhanced SFC-MS Detection | The piperidine-based tag is attached to organic acids to increase their proton affinity and ionization efficiency, leading to significantly improved detection limits. | nih.gov |

Role of S 2 4 Bromophenyl Piperidine As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Molecular Architectures

The rigid, chiral scaffold of (S)-2-(4-Bromophenyl)piperidine makes it an attractive starting material for the asymmetric synthesis of a variety of complex molecules. The piperidine (B6355638) ring is a common motif in numerous natural products and bioactive compounds, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. researchgate.net The presence of the bromine atom on the phenyl ring offers a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to building molecular complexity.

Synthetic strategies often leverage the inherent chirality of the (S)-2-(4-Bromophenyl)piperidine core to induce stereoselectivity in subsequent reactions. For instance, the nitrogen atom of the piperidine can be functionalized to introduce new chiral centers or to direct metallation and subsequent elaboration of the aromatic ring. While specific examples detailing the extensive use of (S)-2-(4-Bromophenyl)piperidine in the total synthesis of complex natural products are not widely documented in publicly available literature, the principles of its application can be inferred from the broader field of chiral piperidine synthesis. acs.org General methods for the synthesis of highly substituted piperidine analogs often serve as a blueprint for its potential applications. ajchem-a.com

Methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on the bromophenyl group allow for the introduction of diverse substituents, leading to a wide array of derivatives with potential applications in various fields of chemistry. acs.org The stereocenter at the 2-position of the piperidine ring plays a crucial role in controlling the diastereoselectivity of these transformations, making (S)-2-(4-Bromophenyl)piperidine a powerful tool for creating intricate three-dimensional structures.

Design and Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Consequently, chiral piperidine derivatives like (S)-2-(4-Bromophenyl)piperidine are highly sought-after intermediates in the pharmaceutical industry for the development of new therapeutic agents. ajchem-a.com

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in patients with BRCA mutations. nih.gov Niraparib is a potent PARP inhibitor used for the treatment of various cancers. acs.org

A critical examination of the synthesis of Niraparib reveals that the key chiral building block is, in fact, (S)-3-(4-bromophenyl)piperidine , not the 2-substituted isomer. nih.govacs.orgnih.gov Extensive reviews and synthetic procedures for Niraparib consistently point to the 3-substituted piperidine derivative as the crucial intermediate that is coupled with an indazole moiety in the final stages of the synthesis. nih.govgoogle.com

While both (S)-2-(4-Bromophenyl)piperidine and its 3-substituted isomer are chiral bromophenyl piperidines, their distinct substitution patterns lead to different three-dimensional structures and reactivity, making them non-interchangeable in this specific synthetic context. There is no evidence in the current scientific literature to suggest that (S)-2-(4-Bromophenyl)piperidine is used as a precursor for Niraparib or other clinically approved PARP inhibitors. The development of novel PARP inhibitors is an active area of research, and while new synthetic strategies are continuously being explored, the established routes to Niraparib rely on the 3-substituted isomer. nih.gov

Table 1: Key Intermediates in the Synthesis of Niraparib

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (S)-3-(4-bromophenyl)piperidine | Key chiral building block for Niraparib | nih.govacs.org |

Utilization in the Development of Chiral Catalysts and Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral piperidine scaffolds have been successfully employed in the design of a variety of privileged ligands for a range of transition-metal-catalyzed reactions. nih.gov

(S)-2-(4-Bromophenyl)piperidine, with its defined stereochemistry and functional handles, is a promising candidate for the synthesis of new chiral ligands. The nitrogen atom of the piperidine ring can serve as a coordination site, while the phenyl group can be further functionalized, for instance, by introducing a phosphine (B1218219) group to create P,N-ligands. nih.gov These types of ligands have shown great success in asymmetric catalysis. researchgate.net

The synthesis of such ligands could involve an ortho-lithiation of the bromophenyl ring followed by quenching with a suitable phosphorus electrophile, or a palladium-catalyzed phosphination reaction. The resulting P,N-ligand, incorporating the chiral piperidine backbone, could then be complexed with various transition metals (e.g., palladium, rhodium, iridium) to generate catalysts for asymmetric reactions such as hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govcalis.edu.cn

While specific examples of catalysts derived directly from (S)-2-(4-Bromophenyl)piperidine are not prevalent in the literature, the modular nature of chiral ligand synthesis suggests its potential in this area. researchgate.net The electronic properties of the ligand could be fine-tuned by modifying the substituents on the phosphorus atom or the phenyl ring, allowing for the optimization of catalyst performance for a specific transformation.

Table 2: Potential Applications of (S)-2-(4-Bromophenyl)piperidine in Chiral Ligand Synthesis

| Ligand Type | Potential Synthetic Approach | Potential Catalytic Applications |

|---|---|---|

| Chiral P,N-Ligands | Ortho-lithiation/phosphination or Pd-catalyzed phosphination | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.